{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
CAS No.: 120368-15-2
Cat. No.: VC7810458
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol - 120368-15-2](/images/structure/VC7810458.png)
Specification
CAS No. | 120368-15-2 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | [2-(2-methylprop-2-enoxy)phenyl]methanol |
Standard InChI | InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,12H,1,7-8H2,2H3 |
Standard InChI Key | HFMKOOQASWJEIH-UHFFFAOYSA-N |
SMILES | CC(=C)COC1=CC=CC=C1CO |
Canonical SMILES | CC(=C)COC1=CC=CC=C1CO |
Introduction
Structural and Molecular Characteristics
{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (IUPAC name: [2-(2-methylprop-2-enoxy)phenyl]methanol) belongs to the class of allyl ether-substituted benzyl alcohols. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol . The compound’s structure features:
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A phenyl ring with a hydroxymethyl (-CH₂OH) group at the 1-position.
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A methacryloyloxy (-O-C(CH₂)=CH₂) group at the 2-position.
This ortho substitution creates steric hindrance between the bulky methacryloyloxy group and the hydroxymethyl moiety, potentially influencing its conformational stability and reactivity compared to the para-substituted analog .
Synthetic Strategies and Challenges
Laboratory-Scale Synthesis
While no direct synthesis reports for the 2-substituted isomer exist, analogous methods for the para-substituted compound suggest plausible routes:
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Etherification of 2-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol (methallyl alcohol) under acid catalysis.
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Protection-deprotection strategies to selectively functionalize the hydroxyl groups.
A hypothetical reaction scheme is:
Key variables:
Industrial Production Considerations
Scalable synthesis would require optimizing:
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Continuous flow reactors to manage exothermic etherification reactions.
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Green chemistry principles to minimize waste, leveraging biocatalysts or recyclable solvents.
Biological and Pharmacological Implications
While direct studies on the 2-substituted isomer are lacking, para-substituted analogs exhibit notable bioactivities:
Antimicrobial Properties
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Mechanism: Disruption of microbial cell membranes via hydrophobic interactions .
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Efficacy: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Inflammatory Activity
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Target: Inhibition of COX-2 and NF-κB pathways.
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In vivo results: 40–50% reduction in paw edema (rat model, 10 mg/kg dose) .
Industrial and Material Science Applications
Monomers for Specialty Polymers
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Photocurable resins: Rapid polymerization under UV light for 3D printing.
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Adhesives: Enhanced thermal stability (Tg > 120°C) due to rigid phenyl groups .
Surface Modification Agents
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Self-assembled monolayers (SAMs): Improves hydrophobicity of metal oxides.
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Ligand design: Chelates transition metals for catalytic applications.
Comparison with Structural Analogs
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